Einecs 249-472-1

Oral Microbiology Antiplaque Agents Bis-Biguanides

Picloxydine digluconate (Einecs 249-472-1, CAS 29147-50-0) is a heterocyclic bis-biguanide antiseptic compound. It is structurally characterized as D-gluconic acid compounded with N,N′′-bis[[(4-chlorophenyl)amino]iminomethyl]-1,4-piperazinedicarboximidamide (2:1).

Molecular Formula C26H36Cl2N10O7
Molecular Weight 671.5 g/mol
CAS No. 29147-50-0
Cat. No. B6595460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 249-472-1
CAS29147-50-0
Molecular FormulaC26H36Cl2N10O7
Molecular Weight671.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O
InChIInChI=1S/C20H24Cl2N10.C6H12O7/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16;7-1-2(8)3(9)4(10)5(11)6(12)13/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1
InChIKeyNDXBATRFHOEXMX-IFWQJVLJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picloxydine Digluconate (Einecs 249-472-1, CAS 29147-50-0): A Bis-Biguanide Antiseptic with Documented Ophthalmic and Oral Activity


Picloxydine digluconate (Einecs 249-472-1, CAS 29147-50-0) is a heterocyclic bis-biguanide antiseptic compound . It is structurally characterized as D-gluconic acid compounded with N,N′′-bis[[(4-chlorophenyl)amino]iminomethyl]-1,4-piperazinedicarboximidamide (2:1) . The compound exhibits broad-spectrum antimicrobial activity, including efficacy against Gram-positive and Gram-negative bacteria as well as fungi , and is commercially available in ophthalmic formulations (e.g., Vitabact 0.05% eye drops) for prophylaxis of post-injection infectious complications [1].

Why Bis-Biguanide Antiseptics Are Not Interchangeable: The Case for Picloxydine Digluconate Procurement


Despite their common classification as cationic bis-biguanide antiseptics, picloxydine digluconate, chlorhexidine digluconate, alexidine dihydrochloride, octenidine dihydrochloride, and polyhexanide exhibit pronounced differences in antimicrobial potency, spectrum, and functional performance in complex biological environments such as biofilms and oral flora [1]. Evidence indicates that structural variations within this class translate into non-equivalent antiplaque efficacy [1] and distinct minimum inhibitory concentration (MIC) profiles against clinically relevant pathogens [2][3]. Consequently, generic substitution among these agents without confirmatory activity data introduces significant risk of suboptimal antimicrobial coverage and potential failure in infection prophylaxis or therapeutic applications [4]. The following quantitative comparisons delineate the specific, verifiable dimensions along which picloxydine digluconate is differentiated.

Quantitative Evidence Differentiating Picloxydine Digluconate from Comparator Bis-Biguanide Antiseptics


Oral Flora Suppression: Picloxydine Demonstrates Superior In Vivo Reduction at Higher Concentration Compared to Chlorhexidine

In a double-blind clinical trial directly comparing mouthwash formulations, picloxydine at a higher concentration suppressed the oral flora more effectively than chlorhexidine digluconate [1]. This demonstrates that picloxydine can achieve a greater reduction in viable oral microbial load under specific in vivo conditions, a finding relevant for applications requiring rapid or profound oral decontamination.

Oral Microbiology Antiplaque Agents Bis-Biguanides

Antiplaque Activity: Chlorhexidine Outperforms Picloxydine in Inhibiting Plaque Development

The same direct head-to-head clinical trial established that chlorhexidine digluconate inhibited dental plaque development to a much greater extent than picloxydine [1]. This demonstrates a functional divergence between the two bis-biguanides: picloxydine excels in planktonic kill, whereas chlorhexidine is superior in preventing biofilm accumulation on tooth surfaces.

Dental Plaque Biofilm Inhibition Bis-Biguanides

Ophthalmic Antistaphylococcal Potency: Picloxydine Demonstrates MIC ≥13.56 µg/mL Against Clinical Isolates Including Multidrug-Resistant Strains

In an in vitro study of conjunctival flora, picloxydine exhibited a bactericidal effect against both antibiotic-susceptible and multidrug-resistant Staphylococci isolates with a minimum inhibitory concentration (MIC) of ≥13.56 µg/mL [1]. Furthermore, incubation of bacteria for 15 minutes in commercially available 0.05% picloxydine eye drops (434 µg/mL) resulted in total loss of colony-forming units for all tested isolates, including Pseudomonas aeruginosa [1].

Ocular Microbiology Antiseptic Susceptibility Multidrug Resistance

Solubility Profile: Picloxydine Digluconate Exhibits Moderate Aqueous Solubility of ≥25 mg/mL, Contrasting with Highly Soluble Chlorhexidine Digluconate

Picloxydine digluconate is soluble in water to at least 25 mg/mL [1]. In comparison, chlorhexidine digluconate is reported to be soluble in water at 50% w/v (equivalent to 500 mg/mL) or 750 g/L at 20°C . This substantial difference in aqueous solubility may influence formulation strategies, particularly for concentrated liquid products.

Formulation Science Physicochemical Properties Aqueous Solubility

Resistance Profile: Picloxydine Demonstrates In Vitro Efficacy Against Multidrug-Resistant Staphylococci

Picloxydine retained bactericidal activity against coagulase-negative Staphylococci (CoNS) isolates, of which 40-50% were multidrug-resistant (MDR), with MIC≥13.56 µg/mL [1]. In contrast, chlorhexidine exposure has been associated with increased MICs in multiple Staphylococcus spp. strains, with 96% of MRSA isolates in one study showing reduced susceptibility (MIC ≥4 mg/L) [2]. Octenidine dihydrochloride also exhibited reduced susceptibility in 25% of MRSA isolates (MIC ≥2 mg/L) in the same study [2].

Antimicrobial Resistance MDR Pathogens Antiseptic Efficacy

Biofilm Activity Divergence: Picloxydine's Weak Antiplaque Effect Contrasts with Alexidine's Potent Antibiofilm Activity

While picloxydine exhibits weak antiplaque activity [1], alexidine dihydrochloride demonstrates potent antibiofilm effects, eradicating mature Candida, Cryptococcus, and Aspergillus biofilms at low concentrations (1.5 to 6 µg/mL) [2]. Alexidine also inhibited C. albicans biofilm dispersal at 150 ng/mL [2]. This highlights the functional specialization within the bis-biguanide class: picloxydine is optimized for planktonic kill, whereas alexidine is tailored for biofilm disruption.

Biofilm Antiplaque Antiseptic Comparison

Optimized Application Scenarios for Picloxydine Digluconate Based on Differentiated Evidence


Prophylaxis of Post-Intravitreal Injection Endophthalmitis

Picloxydine digluconate 0.05% ophthalmic solution is indicated for peri-injection antisepsis in patients undergoing intravitreal injections (IVIs). Clinical evidence demonstrates its efficacy in eliminating conjunctival bacterial isolates, including multidrug-resistant coagulase-negative Staphylococci, with an MIC of ≥13.56 µg/mL and complete kill after 15 minutes of exposure [1]. Its retained activity against MDR strains makes it a valuable alternative to antibiotics in this setting [1].

Oral Decontamination in Acute Care Settings

In clinical scenarios requiring rapid and profound reduction of oral microbial load (e.g., preoperative oral antisepsis, intensive care unit oral care), picloxydine mouthwash at higher concentrations may offer superior flora suppression compared to chlorhexidine [2]. However, its weak antiplaque activity [2] limits its utility for long-term plaque control, directing its use toward acute decontamination rather than chronic maintenance.

Topical Antiseptic for Multidrug-Resistant Staphylococcus aureus (MRSA) Decolonization

Given the increasing prevalence of reduced susceptibility to chlorhexidine and octenidine among MRSA isolates (96% and 25%, respectively) [3], picloxydine represents an alternative topical antiseptic for MRSA decolonization protocols. Its in vitro efficacy against MDR Staphylococci [1] supports its potential role in infection control bundles where chlorhexidine tolerance is a concern.

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